Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)-
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Overview
Description
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound belonging to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 2,5-dimethylphenyl group and two 2-methylpropyl groups. Ureas are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the urea group.
Scientific Research Applications
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N’-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(3,5-dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Uniqueness
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar urea derivatives.
Properties
CAS No. |
86781-56-8 |
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Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-9-14(5)7-8-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20) |
InChI Key |
JVCQJHDEQCCTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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